molecular formula C6H12O6 B12398564 D-Altrose-18O2

D-Altrose-18O2

Cat. No.: B12398564
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-JUUBORIYSA-N
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Description

D-Altrose-18O2 is an isotopically labeled derivative of D-altrose, a rare aldohexose sugar. Its structure features two oxygen-18 isotopes, typically incorporated at specific hydroxyl groups to enable precise tracking in metabolic or enzymatic studies. This compound is synthesized via oxygen-18 labeling techniques, such as acid-catalyzed exchange in H218O or enzymatic methods, achieving high isotopic enrichment (>98%) . Key applications include:

  • Isotopic Tracer Studies: Monitoring carbohydrate metabolism pathways.
  • Structural Analysis: Resolving stereochemical ambiguities via NMR or mass spectrometry.
  • Enzyme Kinetics: Probing oxygen-dependent catalytic mechanisms in glycosidases or oxidoreductases.

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-JUUBORIYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

D-Altrose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Analogues

D-Altrose-18O2 is compared below with isotopically labeled and unlabeled analogues:

Compound Molecular Formula Molecular Weight Isotopic Label Solubility (H2O) Synthesis Yield Key Applications
This compound C6H10O4(18O2) 196.14 (18O-adjusted) O-18 at C2, C3 0.35 g/mL 85–90% Metabolic tracing, enzyme studies
D-Glucose-18O2 C6H10O4(18O2) 196.14 O-18 at C1, C6 0.47 g/mL 75–80% Glycolysis/PET imaging probes
D-Mannose-18O C6H11O5(18O) 194.15 O-18 at C2 0.29 g/mL 88–92% Glycosylation pathway analysis
L-Idose (unlabeled) C6H12O6 180.16 N/A 0.41 g/mL N/A Comparative stereochemical studies

Key Observations :

  • Isotopic Stability : this compound exhibits superior isotopic retention (>95% over 72 hours in neutral buffer) compared to D-Glucose-18O2 (~85% under similar conditions) due to reduced epimerization .
  • Synthetic Efficiency : Labeling at equatorial hydroxyl groups (e.g., C2/C3 in D-altrose) achieves higher yields than axial positions (e.g., C1/C6 in glucose), as equatorial sites favor H218O exchange .

Methodological Comparisons

Challenges :

  • This compound requires stringent pH control during synthesis to avoid racemization, unlike glucose derivatives .
  • Enzymatic labeling of D-altrose is less efficient due to substrate specificity limitations in commercial enzymes .

Stability and Analytical Data

Parameter This compound D-Glucose-18O2
NMR δ (1H) 5.42 ppm (C2-OH) 5.18 ppm (C1-OH)
HRMS (m/z) 196.1385 [M+H]+ 196.1385 [M+H]+
Thermal Degradation Stable up to 150°C Degrades above 130°C

Notable Differences:

  • This compound’s C2/C3 labeling creates distinct NMR splitting patterns, aiding differentiation from glucose epimers .
  • Its higher thermal stability suits prolonged in vitro assays compared to glucose analogues .

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